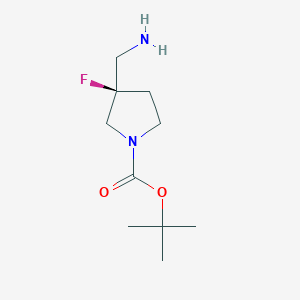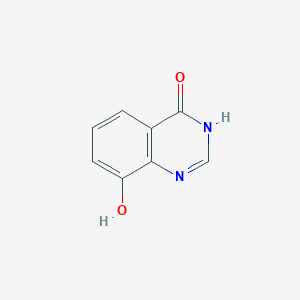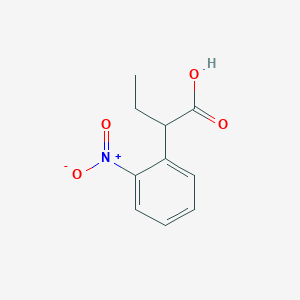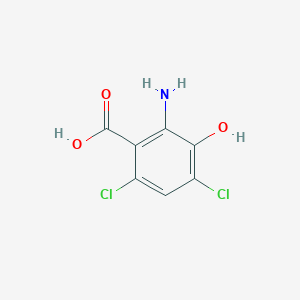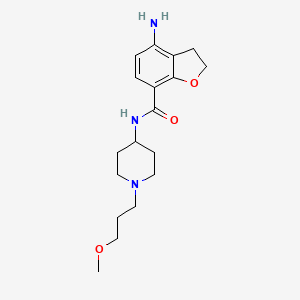
Prucalopride Impurity 6
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Profile and Efficacy
Prucalopride's Pharmacological Action : Prucalopride, a benzofuran 5-HT4 agonist, has been studied for its gastrointestinal prokinetic activities. It selectively stimulates colonic transit by enhancing proximal colonic emptying without significantly altering gastric or small bowel transit. This has been demonstrated in healthy human subjects, indicating its potential utility in addressing conditions like constipation (Bouras et al., 1999).
Characterization of Degradation Products and Impurities : Prucalopride succinate's degradation behavior under various stress conditions (like hydrolytic, oxidative, photolytic, and thermal stress) has been investigated. The identification of degradation products and process-related impurities through LC-QTOF-MS/MS is essential for understanding its stability and potential implications for efficacy and safety (Mahamuni et al., 2016).
In Vitro Pharmacological Profile : Prucalopride's efficacy as an enterokinetic compound is supported by receptor binding and organ bath experiments. It's shown a potent, selective, and specific action on 5-HT4 receptors, crucial for treating intestinal motility disorders, without anti-cholinergic or nonspecific inhibitory activity (Briejer et al., 2001).
Clinical Trials and Patient Responses
Clinical Trials in Chronic Constipation : Prucalopride has undergone various clinical trials to establish its efficacy in treating severe chronic constipation. These studies have confirmed its ability to improve bowel function and reduce symptom severity, with a significant proportion of patients responding positively to the treatment (Camilleri et al., 2008).
Pediatric Application : In children with functional constipation, prucalopride's pharmacokinetics, efficacy, safety, and tolerability have been evaluated. The treatment showed favorable outcomes in increasing bowel movement frequency, normal stool consistency, and reducing fecal incontinence frequency (Winter et al., 2013).
Safety and Tolerability : Safety assessments of prucalopride in various populations, including the elderly, have indicated that it is generally well-tolerated without significant cardiovascular effects. This is crucial for its potential widespread use in treating constipation and related gastrointestinal disorders (Camilleri et al., 2009).
Mecanismo De Acción
Target of Action
Prucalopride Impurity 6, like Prucalopride, is believed to primarily target the 5-HT4 receptors . These receptors play a crucial role in the gastrointestinal tract, where they stimulate the peristaltic reflex and promote intestinal secretions .
Mode of Action
As a 5-HT4 receptor agonist , this compound binds to these receptors, promoting cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons . This interaction stimulates the peristaltic reflex, leading to increased intestinal secretions and enhanced gastrointestinal motility .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, Prucalopride is well absorbed and reaches maximum plasma concentration within approximately 2.77 hours after administration . Prucalopride’s renal clearance is reported to be 17 L/h, exceeding the glomerular filtration rate of the kidney .
Result of Action
The activation of 5-HT4 receptors by this compound leads to enhanced gastrointestinal motility . This can alleviate symptoms of conditions like chronic constipation, normalizing bowel movements .
Safety and Hazards
Direcciones Futuras
Prucalopride has shown efficacy in patients with systemic sclerosis (SSc) intestinal disease and has the potential to be useful in the treatment of functional constipation and other forms of gastrointestinal diseases . As such, Prucalopride Impurity 6, being related to Prucalopride, may also hold potential for future research and applications.
Análisis Bioquímico
Biochemical Properties
Prucalopride Impurity 6 may interact with various enzymes, proteins, and other biomolecules in a manner similar to Prucalopride. Prucalopride is known to stimulate gastrointestinal and colonic motility, which could be attributed to its high affinity for 5-HT4 receptors
Cellular Effects
Prucalopride, the parent compound, is known to stimulate gastrointestinal and colonic motility, potentially influencing cell function . It would be interesting to investigate if this compound exerts similar effects.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Prucalopride, the parent compound, acts as a selective, high-affinity 5-HT4 receptor agonist . This interaction promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on Prucalopride have shown dose-dependent stimulation of contractile activity in the proximal colon and inhibition of contractility in the distal colon .
Metabolic Pathways
Prucalopride is not extensively metabolized in the body and does not interact with the enzymes of the cytochrome P450 family
Propiedades
IUPAC Name |
4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQAZJXDWUOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


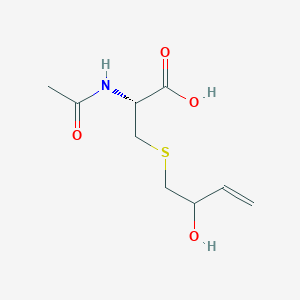
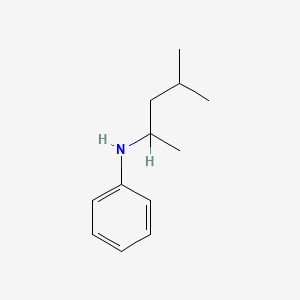
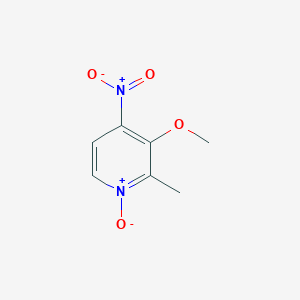
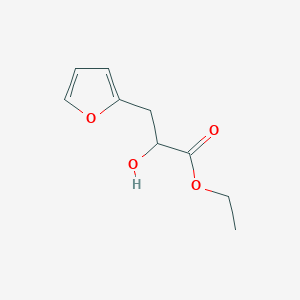
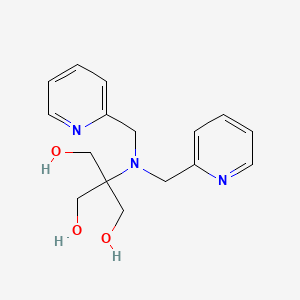
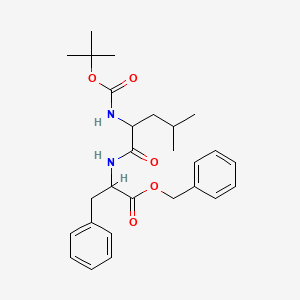
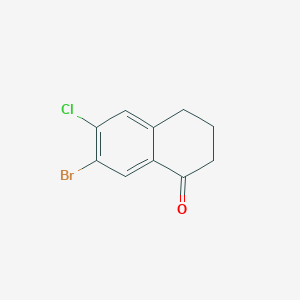
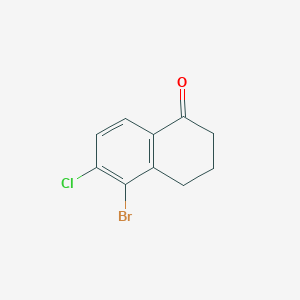
![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)
